Radezolid is a novel biaryloxazolidinone antibiotic currently in clinical development. [, , , , ] It belongs to the oxazolidinone class of antibiotics, which are characterized by their unique mechanism of action and effectiveness against multidrug-resistant Gram-positive bacteria. [, , , , ] Radezolid is being investigated for its potential in treating various bacterial infections, including those caused by linezolid-resistant strains. [, , ]
Radezolid is derived from the oxazolidinone class of antibiotics, which are characterized by their unique mechanism of action against bacterial protein synthesis. The compound was developed by Rib-X Pharmaceuticals, Inc. and has undergone various phases of clinical trials for conditions like uncomplicated skin and skin-structure infections and community-acquired pneumonia .
The synthesis of Radezolid involves several key steps aimed at producing a single enantiomer with high purity. The process primarily utilizes chiral pool synthesis techniques.
Radezolid's molecular structure is defined by its biaryl oxazolidinone framework. Key features include:
The molecular formula of Radezolid is CHFNO, with a molecular weight of approximately 348.37 g/mol .
Radezolid participates in several chemical reactions, primarily focused on its antibacterial activity:
The mechanism by which Radezolid exerts its antibacterial effects involves:
Radezolid exhibits several notable physical and chemical properties:
Radezolid's applications are primarily focused on its use as an antibiotic:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3